molecular formula C20H21F3N2O5 B8738518 Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Cat. No.: B8738518
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate is a useful research compound. Its molecular formula is C20H21F3N2O5 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate

InChI

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3

InChI Key

MXWAGQASUDSFBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 30 ml of toluene. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 3.08 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of toluene. Then the solution was cooled down to room temperature. Insoluble matter was filtrated and further washed with 20 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. The reaction yield was 22.3% and as for byproducts 0.7% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate and 77% for 4-(α-methoxy) methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
catalyst
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
3.08 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
30 mL
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.86 g of copper suboxide were suspended in 30 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.86 g of triethyl phosphite was added, and, 30 minutes later, 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of octane. The solution was cooled down to 100° C. Hydrogen sulfide gas was blown into the solution at a rate of 15-30 ml/min for an hour. The resultant was stirred for 30 minutes. The formed precipitate was filtrated and washed with 9 ml of octane. The mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The reaction yield was 72%. Octane was concentrated under reduced pressure. To the residue were added 10.3 ml of ethanol and 3.9 ml of water, and heated to 64° C. to dissolve. The resulting solution was left to cool over night. 2.8 ml of a mixed solution of ethanol/water (7/1) was added to it and cooled down to 5° C. to deposit crystals fully. The crystals were filtrated, washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice to give 2.46 g (yield 67%) of the target compound with melting point of 109˜110° C.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
3.65 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.86 g
Type
catalyst
Reaction Step Seven
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0 (± 1) mol
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solvent
Reaction Step Eight
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Ten
Yield
67%

Synthesis routes and methods III

Procedure details

3.04 g of potassium salt of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate were suspended in 50 ml of octane. The resulting suspension was reacted at reflux of octane for 5 hours and cooled down to room temperature. 30 ml of ethyl acetate was added and insoluble matter was filtrated. The precipitate separated by filtration was washed with 20 ml of etyl acetate. A mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The yield of the target compound was 13.3% and 75.0% for a byproduct of methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3 -ylmethyl)phenyl]acrylate.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 50 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.66 g of triethyl phosphite was added, and, 30 minutes later, 2.41 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 20 hours at reflux of octane. The solution was cooled down to room temperature. 20 ml of acetone was added to it. Insoluble matter was filtrated, and further washed with 10 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. Yields were 66.4% for the target compound, and as for byproducts 1.4% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate and 17.4% for 4-( α-methoxy)methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.66 g
Type
reactant
Reaction Step Six
Quantity
2.41 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Quantity
0.72 g
Type
catalyst
Reaction Step Twelve

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